molecular formula C8H9NO3 B561909 3-Hydroxyacetaminophen-d3 CAS No. 1020719-47-4

3-Hydroxyacetaminophen-d3

Cat. No.: B561909
CAS No.: 1020719-47-4
M. Wt: 170.182
InChI Key: IPFBMHOMTSBTSU-FIBGUPNXSA-N
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Description

3-Hydroxyacetaminophen-d3, also known as N-(3,4-dihydroxyphenyl)acetamide-2,2,2-d3, is a deuterated analog of 3-Hydroxyacetaminophen. This compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the acetyl group. The molecular formula of this compound is C8H6D3NO3, and it has a molecular weight of 170.18 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxyacetaminophen-d3 can be achieved through the reaction of deuterated acetyl chloride with para-hydroxyaniline. This method involves the following steps :

    Preparation of Deuterated Acetyl Chloride: Deuterated acetyl chloride is synthesized by reacting acetic acid-d3 with thionyl chloride.

    Reaction with Para-Hydroxyaniline: The deuterated acetyl chloride is then reacted with para-hydroxyaniline in the presence of a base, such as pyridine, to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of high-purity starting materials and controlled reaction conditions to achieve the desired isotopic labeling.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxyacetaminophen-d3 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form quinones.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Scientific Research Applications

3-Hydroxyacetaminophen-d3 has several scientific research applications, including:

    Analytical Method Development: It is used as an internal standard in analytical chemistry for the quantification of acetaminophen and its metabolites.

    Pharmacokinetic Studies: The compound is used in pharmacokinetic studies to trace the metabolic pathways of acetaminophen.

    Proteomics Research: It is employed in proteomics research to study protein-drug interactions.

    Quality Control: The compound is used in quality control applications for the validation of analytical methods .

Mechanism of Action

The mechanism of action of 3-Hydroxyacetaminophen-d3 involves its metabolism to reactive intermediates. These intermediates can form covalent bonds with cellular macromolecules, leading to potential toxic effects. The compound targets various molecular pathways, including the cytochrome P450 enzyme system, which is involved in its metabolic activation .

Comparison with Similar Compounds

3-Hydroxyacetaminophen-d3 is unique due to its deuterium labeling, which provides distinct advantages in analytical and pharmacokinetic studies. Similar compounds include:

The deuterium labeling in this compound enhances its stability and allows for more accurate tracing in metabolic studies, making it a valuable tool in scientific research.

Properties

IUPAC Name

2,2,2-trideuterio-N-(3,4-dihydroxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5(10)9-6-2-3-7(11)8(12)4-6/h2-4,11-12H,1H3,(H,9,10)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPFBMHOMTSBTSU-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)NC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60662002
Record name N-(3,4-Dihydroxyphenyl)(~2~H_3_)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020719-47-4
Record name N-(3,4-Dihydroxyphenyl)(~2~H_3_)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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